molecular formula C10H20N2O B13218866 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one

Cat. No.: B13218866
M. Wt: 184.28 g/mol
InChI Key: WONHXUFKJSFLLI-UHFFFAOYSA-N
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Description

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and two methyl groups. It is primarily used in research and industrial applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-3,3-dimethylpyrrolidine with 2-methylpropan-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C10H20N2O/c1-7(2)9(13)12-5-8(11)10(3,4)6-12/h7-8H,5-6,11H2,1-4H3

InChI Key

WONHXUFKJSFLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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